![molecular formula C25H27BrN2O2 B6000830 6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline](/img/structure/B6000830.png)
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline, also known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It was first synthesized in 1994 by researchers at Boehringer Ingelheim Pharmaceuticals, Inc. BIBP 3226 has been shown to have potential therapeutic applications in the treatment of obesity, anxiety, and cardiovascular diseases.
作用机制
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 acts as a selective antagonist of the NPY Y1 receptor. It binds to the receptor and prevents the binding of NPY, which normally activates the receptor. By inhibiting the effects of NPY, this compound 3226 reduces appetite, anxiety, and vasoconstriction.
Biochemical and Physiological Effects:
This compound 3226 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce food intake and body weight, increase locomotor activity, and decrease anxiety-like behavior. Additionally, this compound 3226 has been shown to have vasodilatory effects, reducing blood pressure and increasing blood flow to the heart and other organs.
实验室实验的优点和局限性
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 has several advantages for use in lab experiments. It is a highly selective antagonist of the NPY Y1 receptor, which allows for precise manipulation of the receptor's activity. Additionally, this compound 3226 has been extensively studied and its effects are well-characterized. However, this compound 3226 also has some limitations. It is relatively expensive and may not be readily available in all labs. Additionally, its effects may be species-specific, meaning that results obtained in one animal model may not be directly applicable to humans.
未来方向
There are several potential future directions for research on 6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226. One area of interest is the development of more selective and potent antagonists of the NPY Y1 receptor. Additionally, further studies are needed to determine the long-term effects of this compound 3226 on appetite, body weight, and cardiovascular function. Finally, there is potential for the development of combination therapies that target both the NPY Y1 receptor and other signaling pathways involved in appetite regulation and cardiovascular function.
合成方法
The synthesis of 6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 involves several steps, including the preparation of the quinoline ring, the introduction of the ethoxyphenyl group, and the addition of the piperidine carbonyl group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.
科学研究应用
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the effects of NPY, a peptide that is involved in the regulation of appetite, energy metabolism, and stress response. In animal studies, this compound 3226 has been found to reduce food intake and body weight, suggesting that it may be useful in the treatment of obesity. Additionally, this compound 3226 has been shown to have anxiolytic effects, indicating that it may be useful in the treatment of anxiety disorders. Finally, this compound 3226 has been shown to have vasodilatory effects, suggesting that it may be useful in the treatment of cardiovascular diseases.
属性
IUPAC Name |
[6-bromo-2-(4-ethoxyphenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O2/c1-4-30-20-8-5-18(6-9-20)24-13-22(21-12-19(26)7-10-23(21)27-24)25(29)28-14-16(2)11-17(3)15-28/h5-10,12-13,16-17H,4,11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDCKWLYKHSTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CC(CC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
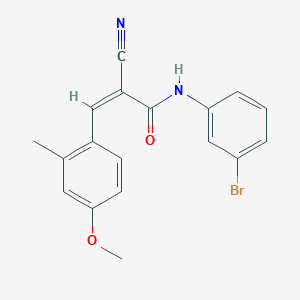
![2-(4-fluorophenyl)-1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)piperidine](/img/structure/B6000762.png)
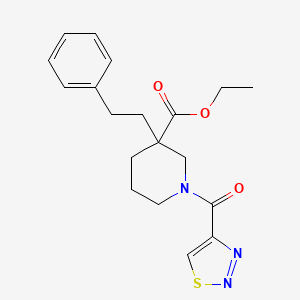
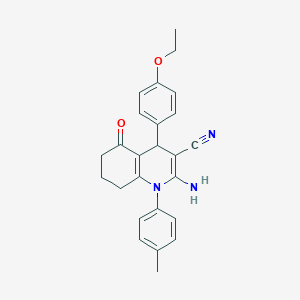
![{2-[(2-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6000782.png)
![ethyl N-{[1-(3-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-N-methylglycinate](/img/structure/B6000798.png)
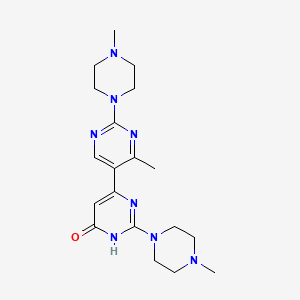
![(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6000805.png)
![methyl 4-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6000814.png)

![2-{1-(1-isopropyl-4-piperidinyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6000826.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6000836.png)
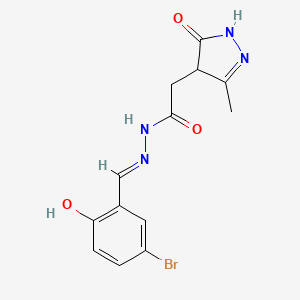
![N-(2-fluorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6000841.png)
